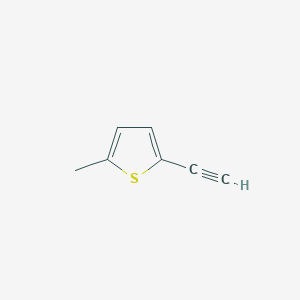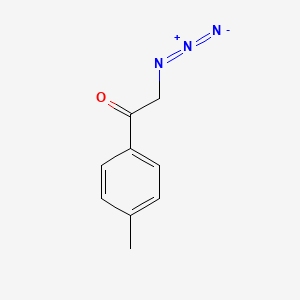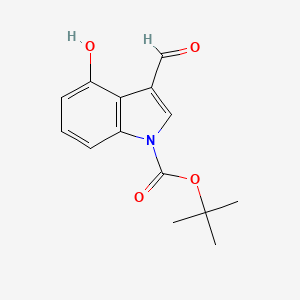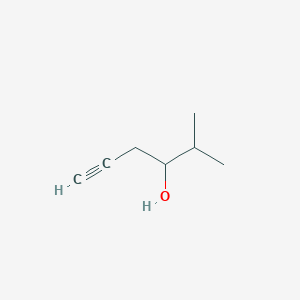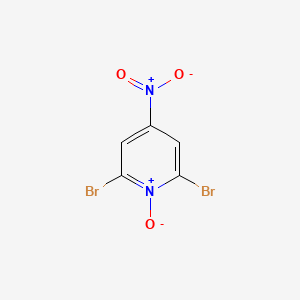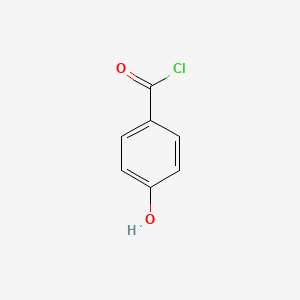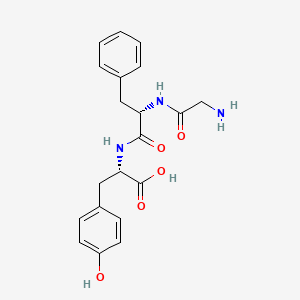
1-苯乙基哌啶-4-胺
描述
1-Phenethylpiperidin-4-amine (1-PP4A) is a synthetic compound that has been used extensively in scientific research as a tool to study the biochemical and physiological effects of drugs. It is a derivative of the piperidine family of compounds and is structurally related to the neurotransmitter dopamine. 1-PP4A has been used to study the pharmacology of various drugs, including opioids, psychostimulants, and hallucinogens. It is also used to investigate the mechanism of action of these drugs, as well as their biochemical and physiological effects.
科学研究应用
抗真菌应用
1-苯乙基哌啶-4-胺: 已被评估为潜在的抗真菌剂。 研究表明,该化合物的衍生物,如1-苄基-N-十二烷基哌啶-4-胺和N-十二烷基-1-苯乙基哌啶-4-胺,对念珠菌和曲霉菌等物种表现出有希望的体外抗真菌活性 。这些发现表明,1-苯乙基哌啶-4-胺可以作为开发新型抗真菌药物的支架。
药理学研究
在药理学中,1-苯乙基哌啶-4-胺是合成强效阿片类药物如丙烯酰芬太尼的前体 。它与芬太尼密切相关,芬太尼是一种用于疼痛管理和作为全身麻醉辅助剂的药物。对该化合物的研究有助于了解新型合成阿片类药物的代谢途径和效力。
农业化学
与1-苯乙基哌啶-4-胺结构相关的化合物是抗真菌剂氟丙菌胺和氟菌胺的核心结构的一部分,这些抗真菌剂用作农用杀菌剂 。这表明在保护作物免受真菌病原体侵害方面具有潜在的农业应用。
工业化学
在工业应用中,1-苯乙基哌啶-4-胺由于其化学性质而具有重要意义,例如在 0.10 mmHg 下的沸点为 142°C,分子量为204.32 g/mol 。其衍生物可用于合成各种工业化学品。
环境科学
虽然没有直接引用1-苯乙基哌啶-4-胺的具体环境应用,但其在合成抗真菌剂中的作用表明其在环境生物防治策略中的潜在用途 。
生物化学研究
1-苯乙基哌啶-4-胺相关的生物胺的生物化学性质在各种生理功能中具有重要意义,并因其在生长调节、血压控制和神经传导中的作用而受到研究 。该化合物可能对研究生物化学途径和生理影响很重要。
作用机制
Target of Action
1-Phenethylpiperidin-4-amine is a synthetic compound that has been identified as a promising candidate for antifungal activity . The primary targets of this compound are the fungal species Candida spp. and Aspergillus spp. . These fungi are responsible for a variety of infections in humans, and the compound’s ability to inhibit their growth makes it a potential therapeutic agent.
Mode of Action
It is known that the compound interacts with its targets by affecting the biosynthesis ofergosterol , a key component of fungal cell membranes . This interaction disrupts the normal function of the cell membrane, leading to inhibited growth of the fungi.
Biochemical Pathways
The compound’s effect on ergosterol biosynthesis suggests that it impacts the mevalonate pathway , which is responsible for the production of ergosterol in fungi . By inhibiting this pathway, 1-Phenethylpiperidin-4-amine disrupts the integrity of the fungal cell membrane, leading to cell death. The downstream effects of this disruption include inhibited fungal growth and potential eradication of the fungal infection.
Result of Action
The primary result of 1-Phenethylpiperidin-4-amine’s action is the inhibition of fungal growth. By disrupting ergosterol biosynthesis, the compound compromises the integrity of the fungal cell membrane, leading to cell death . This results in a decrease in the population of the targeted fungi, potentially leading to the resolution of the fungal infection.
Action Environment
The efficacy and stability of 1-Phenethylpiperidin-4-amine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that may interact with the compound, and the temperature. For example, the compound’s storage temperature is recommended to be 4°C to maintain its stability
安全和危害
生化分析
Biochemical Properties
1-Phenethylpiperidin-4-amine interacts with various enzymes and proteins. It has been identified as a promising candidate for further development based on its in vitro antifungal activity against Candida spp. and Aspergillus spp
Cellular Effects
It has been shown to have an impact on ergosterol and cholesterol biosynthesis in fungal cells . Ergosterol is a critical component of fungal cell membranes, and its disruption can lead to cell death.
Molecular Mechanism
It is believed to exert its effects at the molecular level through interactions with biomolecules involved in ergosterol biosynthesis
Metabolic Pathways
The metabolic pathways that 1-Phenethylpiperidin-4-amine is involved in are not well-characterized. It is known to impact ergosterol biosynthesis in fungal cells
属性
IUPAC Name |
1-(2-phenylethyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-13-7-10-15(11-8-13)9-6-12-4-2-1-3-5-12/h1-5,13H,6-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEKLYJIVXGPLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444078 | |
| Record name | 1-phenethylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51448-56-7 | |
| Record name | 1-phenethylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-phenylethyl)piperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the proposed mechanism of action for 1-phenethylpiperidin-4-amine's antifungal activity?
A1: While the exact mechanism is not fully elucidated, research suggests that 1-phenethylpiperidin-4-amine disrupts fungal ergosterol biosynthesis. [] This conclusion stems from analyzing the sterol patterns of fungi treated with the compound. The analysis revealed alterations consistent with the inhibition of two key enzymes in the ergosterol biosynthesis pathway: sterol C14-reductase and sterol C8-isomerase. [] Disrupting ergosterol biosynthesis can impact fungal cell membrane integrity and function, ultimately leading to growth inhibition or cell death.
Q2: What are the implications of the structural similarities between 1-phenethylpiperidin-4-amine and existing antifungal agents?
A2: 1-Phenethylpiperidin-4-amine shares structural similarities with known antifungal agents like fenpropidin and fenpropimorph, which contain piperidine and morpholine rings, respectively. [] This structural similarity, coupled with the observed antifungal activity, makes 1-phenethylpiperidin-4-amine a promising candidate for further development. Exploring its structure-activity relationship could reveal modifications that enhance its potency and spectrum of activity against various fungal pathogens.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate](/img/structure/B1337330.png)
